5-Methylaminomethyl-2-thiouridine
CAS No.: 32860-54-1
Cat. No.: VC0535892
Molecular Formula: C11H17N3O5S
Molecular Weight: 303.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32860-54-1 |
|---|---|
| Molecular Formula | C11H17N3O5S |
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1 |
| Standard InChI Key | HXVKEKIORVUWDR-FDDDBJFASA-N |
| Isomeric SMILES | CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Methylaminomethyl-2-thiouridine features a uridine core modified at two positions:
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C5: Substituted with a methylaminomethyl group (-CH₂NHCH₃)
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C2: Replaced by a sulfur atom, forming a thiocarbonyl group (C=S)
The ribose moiety adopts a β-D-ribofuranosyl configuration with stereochemical specificity at the 2', 3', and 5' positions . X-ray crystallography of tRNA anticodon stem-loops reveals that the 2-thio modification induces a C3'-endo sugar pucker, stabilizing the anticodon loop structure .
Table 1: Key Molecular Properties
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies show distinct shifts for the thiocarbonyl group (δ 165–170 ppm in ¹³C NMR) and methylaminomethyl protons (δ 2.5–3.0 ppm in ¹H NMR) . Mass spectrometry fragments at m/z 303.09 ([M+H]⁺) confirm the molecular ion .
Biosynthetic Pathway
Enzymatic Cascade in Escherichia coli
The biosynthesis involves three principal stages:
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Thiolation at C2:
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C5 Modification:
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Methylation:
Table 2: Key Biosynthetic Enzymes
| Enzyme | Function | Organism |
|---|---|---|
| IscS | Cysteine desulfurase | E. coli |
| MnmA | tRNA thiouridylase | E. coli |
| MnmE-MnmG | Aminomethyl/carboxymethylaminomethyl transfer | E. coli |
| MnmC | Bifunctional oxidase/methyltransferase | E. coli |
| MnmM (YtqB) | SAM-dependent methyltransferase | B. subtilis |
Gram-Positive Bacterial Variation
Bacillus subtilis utilizes MnmM instead of MnmC for the final methylation step. Structural studies show MnmM recognizes the U33-nm⁵s²U34-U35 motif in tRNAᴳˡⁿ, with a conserved SAM-binding pocket (Kᴰ ≈ 12 μM for SAM) .
Functional Roles in Translation
Codon Recognition Mechanics
The dual modification at C2 and C5 enables:
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Restricted wobble pairing: Prevents misreading of near-cognate codons ending in G
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Increased binding affinity: for ribosome-A site decreases 5-fold compared to unmodified uridine
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Frame maintenance: Reduces -1 frameshifting by >80% in E. coli lysine tRNA
Conformational Effects
Molecular dynamics simulations demonstrate:
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40% reduction in anticodon loop flexibility
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15° stabilization of the U34 glycosidic bond angle (anti → high-anti)
Phenotypic Consequences of Modification Loss
Microbial Models
E. coli mutants lacking mnm⁵s²U34 exhibit:
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Temperature-sensitive growth (42°C lethality)
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Suppressor phenotypes in amber codon contexts
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Increased misincorporation of lysine for asparagine (3.8-fold)
Eukaryotic Implications
In Saccharomyces cerevisiae, analogous mcm⁵s²U deficiencies lead to:
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Oxidative stress sensitivity (50% reduced viability under 2 mM H₂O₂)
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Premature translational termination at AGA/AGG arginine codons
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shortened replicative lifespan (25 generations vs. 35 wild-type)
Evolutionary Conservation and Divergence
Phylogenetic Distribution
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Prokaryotes: mnm⁵s²U in tRNAᴸʸˢ, tRNAᴳˡᵘ, tRNAᴳˡⁿ (Gram-negatives); mnm⁵s²U in tRNAᴳˡⁿ (Gram-positives)
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Eukaryotes: mcm⁵s²U in cytoplasmic tRNAs; mnm⁵s²U in mitochondrial tRNAs
Enzyme Orthology Analysis
MnmC homologs are absent in Gram-positives and plants. Instead, radical SAM proteins (e.g., MnmM) achieve analogous methylation through divergent catalytic mechanisms .
Recent Mechanistic Insights
[4Fe-4S] Cluster Dependency
Cryo-EM structures reveal MnmA in E. coli binds a [4Fe-4S] cluster essential for thiolation. Cluster disruption (ΔiscU mutants) reduces s²U34 levels by 90%, suggesting a radical-based mechanism over persulfide transfer .
Substrate Channeling in MnmC
Single-molecule FRET studies show the oxidase and methyltransferase domains of MnmC operate sequentially without intermediate release (processivity ≈ 0.92) .
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